Cas no 2229346-40-9 (5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine)

5-(2-Bromo-5-fluorophenyl)-1,2-oxazol-4-amine is a halogenated heterocyclic compound featuring a bromo-fluorophenyl substituent linked to an oxazole-amine scaffold. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The oxazole core contributes to its stability and bioactivity, while the amine group offers further derivatization potential. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, making it suitable for research in drug discovery and material science applications.
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine structure
2229346-40-9 structure
商品名:5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
CAS番号:2229346-40-9
MF:C9H6BrFN2O
メガワット:257.059144496918
CID:5980402
PubChem ID:165681729

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
    • EN300-1938418
    • 2229346-40-9
    • インチ: 1S/C9H6BrFN2O/c10-7-2-1-5(11)3-6(7)9-8(12)4-13-14-9/h1-4H,12H2
    • InChIKey: SHJOPMRMAQBSSO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C1=C(C=NO1)N)F

計算された属性

  • せいみつぶんしりょう: 255.96475g/mol
  • どういたいしつりょう: 255.96475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938418-2.5g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
2.5g
$2688.0 2023-09-17
Enamine
EN300-1938418-0.1g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
0.1g
$1207.0 2023-09-17
Enamine
EN300-1938418-1.0g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
1g
$1371.0 2023-06-01
Enamine
EN300-1938418-5.0g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
5g
$3977.0 2023-06-01
Enamine
EN300-1938418-10.0g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
10g
$5897.0 2023-06-01
Enamine
EN300-1938418-10g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
10g
$5897.0 2023-09-17
Enamine
EN300-1938418-1g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
1g
$1371.0 2023-09-17
Enamine
EN300-1938418-0.25g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
0.25g
$1262.0 2023-09-17
Enamine
EN300-1938418-0.5g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
0.5g
$1316.0 2023-09-17
Enamine
EN300-1938418-0.05g
5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine
2229346-40-9
0.05g
$1152.0 2023-09-17

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine 関連文献

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amineに関する追加情報

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine: A Comprehensive Overview

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine (CAS No. 2229346-40-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine.

Chemical Structure and Synthesis

The chemical structure of 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine is characterized by a 1,2-oxazole ring substituted with a 2-bromo-5-fluorophenyl group at the 5-position and an amino group at the 4-position. The presence of the bromine and fluorine atoms imparts unique electronic and steric properties to the molecule, which can influence its biological activity and reactivity. The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and subsequent functional group modifications.

One common synthetic route involves the reaction of 2-bromo-5-fluoroaniline with an appropriate nitrile or amide to form the oxazole ring. This can be achieved through a variety of methods, such as microwave-assisted synthesis or classical heating techniques. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods, such as using catalysts derived from renewable sources or employing solvent-free conditions.

Biological Activities

5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine has been extensively studied for its potential therapeutic applications. One of the most notable areas of research is its anticancer activity. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Clinical Trials and Future Prospects

The promising preclinical results of 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine have led to its advancement into early-stage clinical trials. These trials are aimed at evaluating the safety and efficacy of the compound in human subjects. Initial findings have been encouraging, with no major adverse effects reported at therapeutic doses.

Ongoing research is focused on optimizing the pharmacokinetic properties of 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve the therapeutic index of this compound.

Conclusion

In conclusion, 5-(2-bromo-5-fluorophenyl)-1,2-oxazol-4-amine (CAS No. 2229346-40-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry. As research continues to advance our understanding of this compound, it holds great promise for improving patient outcomes in various diseases.

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